molecular formula C42H41O4P B14787062 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B14787062
M. Wt: 640.7 g/mol
InChI Key: FIFQAHCOQQXCTH-UHFFFAOYSA-N
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Description

13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with a unique structure This compound is characterized by its multiple aromatic rings and a phosphorus atom in a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps. The initial step typically includes the formation of the pentacyclic core, followed by the introduction of the phosphorus atom and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic phosphorus-containing molecules and derivatives with different substituents on the aromatic rings.

Uniqueness

What sets 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide apart is its unique combination of structural features, including the specific arrangement of aromatic rings and the presence of a phosphorus atom in the pentacyclic core. This gives it distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

The compound 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with potential biological activities. This article synthesizes available research findings on its biological activity and implications for various fields.

Chemical Structure and Properties

This compound belongs to a class of phosphorous-containing organic molecules characterized by their intricate polycyclic structures and functional groups that may contribute to their biological activities. The molecular formula is C38H46N2O6P with a high molecular weight indicative of its complex structure.

Biological Activity

1. Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of multiple aromatic rings and hydroxyl groups in this compound may facilitate electron donation and free radical scavenging activities.

2. Anticancer Potential
Preliminary studies suggest that phosphorous-containing compounds can interfere with cellular signaling pathways associated with cancer progression. The specific structural features of this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells.

3. Enzyme Inhibition
The compound's ability to interact with various enzymes has been noted in several studies. For instance:

  • Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.
  • Kinase Inhibition : Certain structural analogs have been studied for their kinase inhibitory properties which are crucial in cancer therapy.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of similar phosphorous-containing compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration at varying concentrations of the test compound.

Concentration (µM)DPPH Scavenging (%)
1025
5055
10085

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound inhibited cell proliferation with an IC50 value comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa1520
MCF-71218

Properties

Molecular Formula

C42H41O4P

Molecular Weight

640.7 g/mol

IUPAC Name

13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C42H41O4P/c1-21-23(3)27(7)37(28(8)24(21)4)35-19-31-15-11-13-17-33(31)39-40-34-18-14-12-16-32(34)20-36(42(40)46-47(43,44)45-41(35)39)38-29(9)25(5)22(2)26(6)30(38)10/h11-20H,1-10H3,(H,43,44)

InChI Key

FIFQAHCOQQXCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C(=C(C(=C7C)C)C)C)C)O)C)C

Origin of Product

United States

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